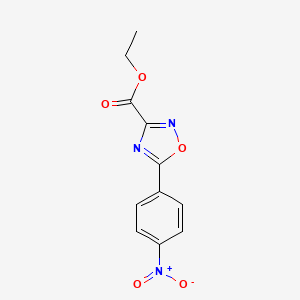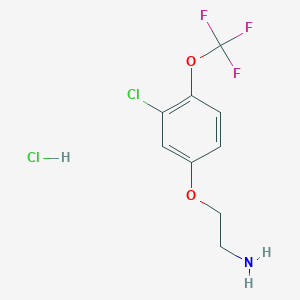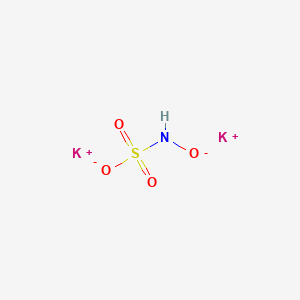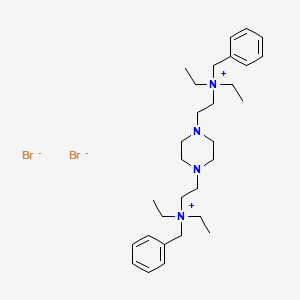![molecular formula C12H15F2NO3 B13733657 Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)
Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate: is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a methyl ester group, and a difluoroethoxy-substituted phenyl ring. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(2,2-difluoroethoxy)benzaldehyde and methyl 2-amino-3-bromopropanoate.
Formation of Intermediate: The aldehyde group of 4-(2,2-difluoroethoxy)benzaldehyde is subjected to a condensation reaction with methyl 2-amino-3-bromopropanoate in the presence of a base such as sodium hydride or potassium carbonate. This results in the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired product, this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can serve as a ligand in catalytic reactions, facilitating the formation of desired products.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Binding: Research focuses on its ability to bind to proteins and modulate their activity.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. The difluoroethoxy group enhances its binding affinity and specificity towards certain targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate: This compound has a similar structure but with a difluoromethoxy group instead of a difluoroethoxy group.
Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride: This compound has a similar core structure but with an acetate group instead of a propanoate group.
Uniqueness:
Binding Affinity: The presence of the difluoroethoxy group in methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate enhances its binding affinity towards specific molecular targets, making it more effective in certain applications.
Chemical Stability: The compound exhibits higher chemical stability compared to its analogs, making it suitable for various industrial and research applications.
Eigenschaften
Molekularformel |
C12H15F2NO3 |
|---|---|
Molekulargewicht |
259.25 g/mol |
IUPAC-Name |
methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate |
InChI |
InChI=1S/C12H15F2NO3/c1-17-12(16)10(15)6-8-2-4-9(5-3-8)18-7-11(13)14/h2-5,10-11H,6-7,15H2,1H3 |
InChI-Schlüssel |
RQUZVZMLHWRHQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


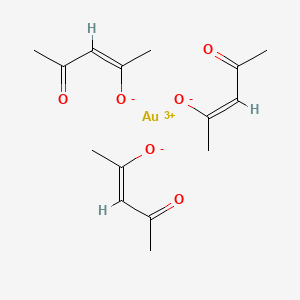
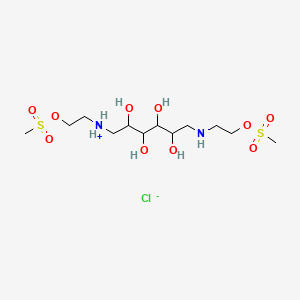


![6,7-Dihydro-2-thioureido-4-(trifluoromethyl)-5H-cyclopenta-[D]-pyrimidine](/img/structure/B13733595.png)
![(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium](/img/structure/B13733596.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3,6,8,11,14-hexaene](/img/structure/B13733597.png)
![9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride](/img/structure/B13733599.png)


